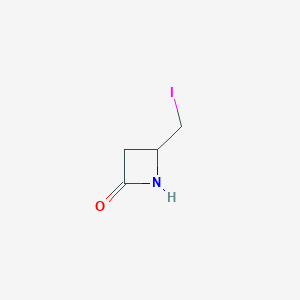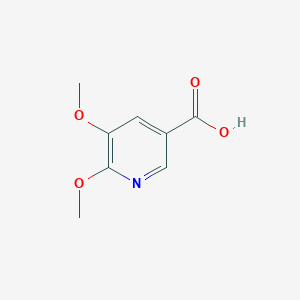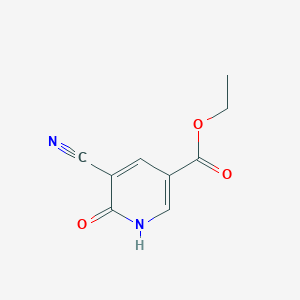
Ethyl 5-cyano-6-hydroxynicotinate
Descripción general
Descripción
Ethyl 5-Cyano-6-hydroxynicotinate is a research chemical compound used in the preparation of thienopyridine derivatives as new diuretic urea transporter inhibitors . It has a molecular weight of 192.18 and a molecular formula of C9H8N2O3 .
Synthesis Analysis
The synthesis of Ethyl 5-Cyano-6-hydroxynicotinate involves two stages . In the first stage, ethyl 5-cyano-6-hydroxynicotinate reacts with thionyl chloride and N,N-dimethyl-formamide under heating/reflux conditions . In the second stage, the product from the first stage reacts with sodium hydrogencarbonate in water and ethyl acetate .Molecular Structure Analysis
The molecular structure of Ethyl 5-Cyano-6-hydroxynicotinate is represented by the Canonical SMILES: CCOC(=O)C1=CNC(=O)C(=C1)C#N . The InChI Key is VQGMRETZBGIACU-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 5-Cyano-6-hydroxynicotinate can undergo various chemical reactions due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl 5-Cyano-6-hydroxynicotinate has a molecular weight of 192.18 and a molecular formula of C9H8N2O3 . It has a topological polar surface area of 79.2Ų . The compound is canonicalized and has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
Electrophilic Reactions and Derivatives
Ethyl 5-cyano-6-hydroxynicotinate has been studied for its unique electrophilic reactions. Research indicates that electrophilic reactions of its derivatives are directed to the 6 position of the hydroxypyridine ring. This specificity plays a crucial role in chemical syntheses and the development of various compounds, including novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate (Smirnov et al., 1976); (Zhou et al., 2008).
Synthesis and Structural Analysis
The compound has been used in synthesizing various derivatives, with a focus on structural determination through techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These studies contribute significantly to the understanding of molecular structure and chemical behavior (Zhou et al., 2008).
Applications in Drug Development
Ethyl 5-cyano-6-hydroxynicotinate and its derivatives have been explored in the development of drugs, particularly as intermediates in the synthesis of compounds with potential pharmacological activities. For example, its use in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrates its importance in pharmaceutical research (Andersen et al., 2013).
Chemical Characterization and Novel Compounds
Further chemical characterization of ethyl 5-cyano-6-hydroxynicotinate has led to the development of new heterocyclic compounds. This exploration enhances the chemical diversity and utility of this chemical in various scientific applications (Markova et al., 1970).
Supramolecular Chemistry
The compound has been a subject of interest in supramolecular chemistry, particularly in studying its self-assembly and noncovalent interactions. This research is essential for understanding and developing advanced materials with specific properties (Dowarah et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)8(12)11-5-7/h3,5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMRETZBGIACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-6-hydroxynicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



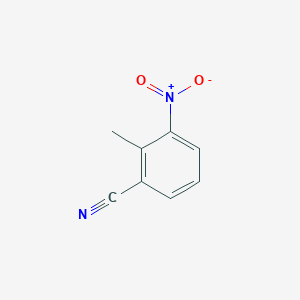

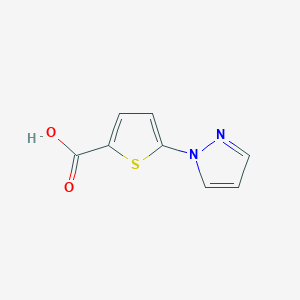
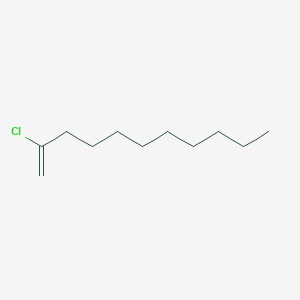


![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

